molecular formula C13H11IN2O B5118617 4-iodo-N-(pyridin-4-ylmethyl)benzamide

4-iodo-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B5118617
M. Wt: 338.14 g/mol
InChI Key: AQEXGCDFUNEBLQ-UHFFFAOYSA-N
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Description

4-Iodo-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative featuring a pyridinylmethylamine substituent and an iodine atom at the para position of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, enabling applications in radioiodination studies, polymer synthesis, and drug development. Its synthesis typically involves coupling 4-iodobenzoic acid with pyridin-4-ylmethanamine under basic conditions, followed by purification via column chromatography or crystallization . The iodine atom enhances its utility as a precursor for radiolabeling, particularly in the development of positron emission tomography (PET) tracers .

Properties

IUPAC Name

4-iodo-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O/c14-12-3-1-11(2-4-12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEXGCDFUNEBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodobenzoyl chloride and pyridin-4-ylmethanamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The pyridin-4-ylmethyl group can engage in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-N-(pyridin-4-ylmethyl)benzamide.

Scientific Research Applications

4-iodo-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biological Studies: The compound is employed in biological assays to study its effects on various cellular pathways and molecular targets.

    Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-iodo-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-Iodo-N-(pyridin-4-ylmethyl)benzamide with Analogs

Compound Name Substituent Variations Key Properties/Applications References
This compound Iodine at C4, pyridin-4-ylmethylamine Radiolabeling precursor, polymer synthesis
3,5-Diamino-N-(pyridin-4-ylmethyl)benzamide Amino groups at C3/C5, pyridin-4-ylmethyl Polyimide precursor for high-performance polymers
4-Iodo-N-(2-phenylethyl)benzamide Iodine at C4, phenethylamine substituent Radioligand synthesis
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide Methoxy and CF3 groups at C3/C4 Crystal engineering, hydrogen-bonded networks
3,5-Dimethyl-N-(pyridin-4-ylmethyl)benzamide (Picobenzide) Methyl groups at C3/C5, pyridin-4-ylmethyl Antipsychotic agent development

Key Observations :

  • Iodine vs. Methoxy/CF3 Groups : The iodine atom in this compound facilitates radioiodination, whereas methoxy and trifluoromethyl groups in analogs enhance crystallinity and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
  • Pyridinylmethylamine vs. Phenethylamine : The pyridinyl group enables coordination with metal catalysts in polymer synthesis , while phenethylamine derivatives are more lipophilic, favoring blood-brain barrier penetration in neurological drugs .

Key Observations :

  • Reduction vs. Direct Coupling: The diamino analog requires a two-step nitro reduction process , whereas iodine-containing derivatives are synthesized via single-step coupling .
  • Radioiodination : Chloramine-T and [125I]NaI are critical for radioiodinating benzamide derivatives, with quenching by sodium metabisulfite to prevent over-oxidation .

Crystallographic and Supramolecular Features

Table 3: Crystallographic Data Comparison

Compound Name Dihedral Angle (Benzene-Pyridine) Hydrogen Bond Network Software Used References
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide 74.97° N—H⋯O, O—H⋯O, C—H⋯F interactions SHELXL, Mercury
3,5-Diamino-N-(pyridin-4-ylmethyl)benzamide Not reported Intrachain N—H⋯O hydrogen bonds in polymers SHELXTL

Key Observations :

  • The dihedral angle between benzene and pyridine rings influences molecular packing. For example, a 74.97° angle in the methoxy-CF3 analog promotes ladder-type networks via water-mediated hydrogen bonds .
  • SHELX programs are widely used for refining crystal structures, particularly for high-resolution data .

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